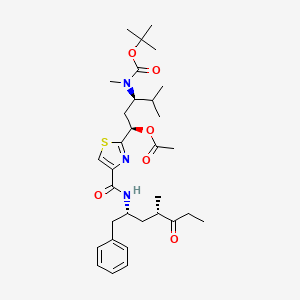

Tubulysin IM-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H47N3O6S |

|---|---|

Molecular Weight |

601.8 g/mol |

IUPAC Name |

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |

InChI |

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |

InChI Key |

CSCGMCSPBRLFPY-WVXXHOLESA-N |

Isomeric SMILES |

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

Canonical SMILES |

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tubulysin IM-1 on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubulysin IM-1 is a potent member of the tubulysin family of natural products, which are highly cytotoxic tetrapeptides with significant promise in oncology, particularly as payloads for antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with microtubules. This compound exerts its powerful antimitotic effects by binding to the vinca domain of tubulin, the fundamental protein subunit of microtubules. This binding event disrupts microtubule dynamics, leading to the inhibition of tubulin polymerization and the active depolymerization of existing microtubules. The consequent collapse of the microtubule cytoskeleton results in cell cycle arrest at the G2/M phase and the induction of apoptosis. This guide details the molecular interactions at the binding site, presents quantitative data on the biological activity of tubulysins, and provides detailed protocols for key in vitro assays.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action of this compound is the potent disruption of microtubule dynamics, which are essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.[1]

Binding to the Vinca Domain of Tubulin

This compound binds to the vinca domain on β-tubulin, located at the interface between two tubulin heterodimers in a protofilament-like arrangement.[2] This binding site is distinct from other microtubule-targeting agent binding sites, such as the taxane and colchicine sites. The interaction of tubulysins with the vinca domain is characterized by key hydrophobic interactions. The peptidic structure of tubulysin allows it to protrude into hydrophobic pockets on both the α and β subunits of tubulin.[3]

Inhibition of Tubulin Polymerization and Induction of Depolymerization

By binding to the vinca domain, this compound sterically hinders the conformational changes required for tubulin dimers to assemble into straight protofilaments, which are the building blocks of microtubules. This leads to a potent inhibition of tubulin polymerization.[4] Furthermore, the binding of this compound to tubulin in existing microtubules induces a curved conformation in the protofilaments, destabilizing the microtubule structure and promoting its rapid depolymerization.[5]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a critical structure for the segregation of chromosomes during mitosis. This leads to the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Quantitative Biological Activity

Table 1: In Vitro Cytotoxicity of Tubulysin Analogues in Human Cancer Cell Lines

| Cell Line | Cancer Type | Tubulysin Analogue | IC₅₀ (nM) |

|---|---|---|---|

| HeLa | Cervical Cancer | Tubulysin A | 0.5 |

| HT-29 | Colon Cancer | Tubulysin U | 3.8 |

| PC-3 | Prostate Cancer | Tubulysin D | 0.01 - 10 |

| HepG2 | Liver Cancer | Tubulysin D | 0.01 - 10 |

| KB-3-1 | Cervical Cancer | Tubulysin Analogue (1f) | 22 |

| MDR+ 786-O | Renal Cancer | Tubulysin M | <1 |

Note: The IC₅₀ values are compiled from multiple sources and represent the high potency of the tubulysin class of compounds.

Table 2: Inhibition of In Vitro Tubulin Polymerization by Tubulysin Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| Tubulysin Analogue (13k) | ~1.5 |

| Nocodazole (Control) | 2.29 |

| Colchicine (Control) | ~1.0 |

Note: These values demonstrate the potent inhibitory effect of tubulysins on the biochemical process of microtubule formation.

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which is monitored by an increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound or other test compounds

-

Control inhibitors (e.g., Nocodazole) and enhancers (e.g., Paclitaxel)

-

96-well microplates

-

Temperature-controlled spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Thaw purified tubulin on ice.

-

Prepare a 10x stock of the test compound (this compound) in General Tubulin Buffer.

-

Prepare a tubulin polymerization reaction mixture on ice containing:

-

General Tubulin Buffer

-

Glycerol (to 10% final concentration)

-

GTP (to 1 mM final concentration)

-

Purified tubulin (to a final concentration of 3 mg/mL)

-

-

-

Assay Setup:

-

Pipette 10 µL of the 10x test compound dilutions into the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (e.g., Nocodazole) controls.

-

Pre-warm the plate to 37°C for 2 minutes.

-

-

Initiation of Polymerization:

-

Add 90 µL of the cold tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each concentration of the test compound.

-

Calculate the percentage of inhibition relative to the positive control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Competitive Binding Assay for the Vinca Domain (Fluorescence Polarization)

This assay determines the binding affinity of a test compound to the vinca domain by measuring its ability to displace a fluorescently labeled probe that is known to bind to this site.

Materials:

-

Purified tubulin

-

Fluorescently labeled vinca domain probe (e.g., a fluorescent derivative of vinblastine or a high-affinity peptide)

-

General Tubulin Buffer

-

This compound or other test compounds

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x stock solution of purified tubulin in General Tubulin Buffer.

-

Prepare a 2x stock solution of the fluorescent probe in the same buffer. The final concentration of the probe should be at or below its Kₔ for tubulin.

-

Prepare a serial dilution of the test compound (this compound) at 4x the final desired concentrations.

-

-

Assay Setup:

-

In a 384-well plate, add 5 µL of the 4x test compound dilutions.

-

Add 5 µL of buffer to the maximum binding wells (no competitor) and 5 µL of a known vinca domain ligand (e.g., unlabeled vinblastine) to the non-specific binding wells.

-

Add 10 µL of the 2x tubulin solution to all wells.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to tubulin.

-

-

Displacement Reaction:

-

Add 10 µL of the 2x fluorescent probe solution to all wells.

-

Incubate the plate in the dark at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence polarization in a plate reader using appropriate excitation and emission wavelengths for the fluorophore.

-

-

Data Analysis:

-

Subtract the non-specific binding signal from all other readings.

-

Plot the fluorescence polarization values against the logarithm of the test compound concentration.

-

Fit the data to a competitive binding equation to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Probe]/Kₔ_probe), where [Probe] is the concentration of the fluorescent probe and Kₔ_probe is its dissociation constant.

-

Visualizations

Caption: Signaling pathway of this compound's action on microtubules.

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A tubulin polymerization microassay used to compare ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery and Origin of Tubulysins: A Deep Dive into a Potent Class of Natural Products

An in-depth exploration of the discovery, biosynthesis, and mechanism of action of tubulysins, a promising class of cytotoxic agents for cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols and quantitative biological data.

Discovery and Origin

Tubulysins are a group of highly potent cytotoxic natural products that were first isolated from the myxobacteria Archangium gephyra and Angiococcus disciformis. The initial discovery was made by the research group of Höfle and Reichenbach at the German Research Centre for Biotechnology (GBF) in the early 1990s. These compounds were identified during a screening program for novel secondary metabolites with potential pharmacological activity. The producing organisms are soil-dwelling myxobacteria, known for their ability to produce a diverse array of bioactive small molecules.

The structure of tubulysin was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. They are tetrapeptide-like molecules characterized by the presence of several unusual amino acid residues, including tubuvaline (Tuv), tubuphenylalanine (Tup), and tubutyrosine (Tut), as well as N-methyl-pipecolic acid (Mep). The core structure, tubuvaline, is particularly noteworthy for its role in the molecule's potent biological activity.

Biosynthesis of Tubulysins

The biosynthesis of tubulysins is orchestrated by a large non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid gene cluster. This biosynthetic pathway involves a series of enzymatic reactions that assemble the complex chemical structure of the tubulysin molecule from simple precursor units.

The gene cluster, designated tub, encodes all the necessary enzymatic machinery for the synthesis of the tubulysin backbone and its subsequent modifications. The biosynthesis starts with the loading of a precursor molecule onto the NRPS/PKS complex. The subsequent modules of the complex are responsible for the elongation and modification of the growing peptide-polyketide chain, incorporating the unique amino acid and polyketide building blocks. The final steps involve the release of the completed molecule from the enzymatic assembly line and, in some cases, further tailoring reactions.

Caption: Proposed biosynthetic pathway of tubulysins via a hybrid NRPS/PKS system.

Mechanism of Action

The potent cytotoxicity of tubulysins stems from their ability to disrupt microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape. Tubulysins bind to the vinca domain of β-tubulin, a site distinct from the binding sites of other microtubule-targeting agents like taxanes and colchicine. This binding inhibits tubulin polymerization and leads to the depolymerization of existing microtubules.

The disruption of the microtubule network triggers a cascade of downstream cellular events. The cell cycle is arrested in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest ultimately activates the apoptotic signaling cascade, leading to programmed cell death.

Caption: Mechanism of action of tubulysins leading to apoptosis.

Biological Activity of Tubulysin Analogues

The high cytotoxicity of tubulysins has made them attractive candidates for the development of antibody-drug conjugates (ADCs). Numerous synthetic and semi-synthetic analogues have been developed to improve their pharmacological properties, such as solubility and stability, while retaining their potent anti-cancer activity. The following table summarizes the in vitro cytotoxicity of selected tubulysin analogues against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| Tubulysin A | LNCaP | Prostate Cancer | 0.08 | |

| Tubulysin A | NCI/ADR-RES | Ovarian Cancer (Multidrug-Resistant) | 0.8 | |

| Tubulysin B | A549 | Lung Cancer | 0.15 | |

| Tubulysin D | HT-29 | Colon Cancer | 0.03 | |

| Synthetic Analogue 1 | SK-BR-3 | Breast Cancer | 0.25 | |

| Synthetic Analogue 2 | HeLa | Cervical Cancer | 0.05 |

Experimental Protocols

Isolation and Purification of Natural Tubulysins

-

Fermentation: The producing myxobacterial strain (e.g., Archangium gephyra) is cultured in a suitable nutrient-rich medium under optimized conditions of temperature, pH, and aeration to maximize the production of tubulysins.

-

Extraction: The culture broth, including both the supernatant and the cells, is extracted with an organic solvent such as ethyl acetate or methanol.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the tubulysins from other metabolites. This typically involves:

-

Solid-Phase Extraction (SPE): To pre-purify the extract.

-

Sephadex LH-20 Chromatography: For size-exclusion separation.

-

High-Performance Liquid Chromatography (HPLC): Using reversed-phase columns (e.g., C18) with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) for final purification.

-

-

Structure Elucidation: The purified compounds are characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and structure.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of the tubulysin analogues for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

Tubulysins represent a fascinating and highly potent class of natural products with significant potential in the field of oncology. Their unique chemical structures, complex biosynthetic pathway, and potent mechanism of action continue to be areas of active research. The development of synthetic analogues and their application in ADCs hold great promise for the future of targeted cancer therapy. This guide has provided a comprehensive overview of the discovery and origin of tubulysins, their biosynthesis, mechanism of action, and key experimental methodologies, serving as a valuable resource for researchers in the field.

In Vitro Anti-proliferative Activity of Tubulysins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins are a class of potent tetrapeptidic microtubule inhibitors originally isolated from myxobacteria.[1] They exhibit remarkable anti-proliferative activity against a wide range of cancer cell lines, including those with multi-drug resistance, making them highly attractive payloads for antibody-drug conjugates (ADCs).[2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative activity of tubulysins, with a focus on their mechanism of action, experimental evaluation, and the signaling pathways they modulate. While specific in vitro anti-proliferative data for Tubulysin IM-1 is not publicly available, this guide leverages data from closely related and well-characterized tubulysin analogues to provide a thorough understanding of this important class of compounds.

Introduction to Tubulysins

Tubulysins are natural products that potently inhibit tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell shape.[4] Their mechanism of action involves binding to the vinca domain of tubulin, leading to the disruption of microtubule dynamics, G2/M phase cell cycle arrest, and subsequent induction of apoptosis.[4][5] A key feature of tubulysins is their retained potency against multi-drug resistant (MDR) cancer cell lines, which often overexpress efflux pumps like P-glycoprotein that render many conventional chemotherapeutics ineffective.[2][6]

In Vitro Anti-proliferative Activity of Tubulysin Analogues

While specific IC50 values for this compound are not available in the public domain, extensive research on other tubulysin analogues, such as Tubulysin A, demonstrates their potent cytotoxic effects across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Tubulysin A

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| NCI-H1299 | Lung Carcinoma | Not Specified | 3 |

| HT-29 | Colon Carcinoma | Not Specified | 1 |

| A2780 | Ovarian Carcinoma | Not Specified | 2 |

| L929 | Mouse Fibroblast | Not Specified | 0.07 (ng/mL) |

| KB-V1 | Human Cervical Carcinoma (MDR) | Not Specified | 1.4 (ng/mL) |

| HUVEC | Human Umbilical Vein Endothelial Cells | Cell Growth Inhibition | GI50: 0.34 |

Data sourced from MedChemExpress product information for Tubulysin A.

Experimental Protocols

Accurate assessment of the anti-proliferative activity of compounds like tubulysins relies on robust and well-defined experimental protocols. Below are detailed methodologies for commonly used in vitro assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the tubulysin analogue in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and tap the plates on paper towels to remove excess water. Allow the plates to air dry.

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Dye Solubilization: After the plates have completely dried, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth relative to the control and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein (e.g., porcine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP).

-

Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion or vinblastine for inhibition) and a negative control (vehicle).

-

Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.

Mechanism of Action and Signaling Pathways

Tubulysins exert their anti-proliferative effects by disrupting microtubule dynamics, which triggers a cascade of cellular events leading to apoptosis.

Experimental Workflow for Anti-proliferative Assays

Caption: Workflow for in vitro anti-proliferative assays.

Tubulysin-Induced Apoptotic Signaling Pathway

The disruption of microtubules by tubulysins activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can trigger the intrinsic apoptotic pathway.

Caption: Tubulysin-induced apoptotic signaling pathway.

Studies on tubulysin analogues have implicated the tumor suppressor p53 and the pro-apoptotic Bcl-2 family member Bim in the apoptotic response. G2/M arrest can lead to the activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bim. Concurrently, anti-apoptotic proteins such as Bcl-2 can be inactivated through phosphorylation. This shifts the balance towards apoptosis, resulting in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Conclusion

Tubulysins represent a powerful class of anti-mitotic agents with significant potential in oncology. Their potent in vitro anti-proliferative activity, even against drug-resistant cancer cells, underscores their value as payloads for targeted therapies like ADCs. This guide provides a foundational understanding of the experimental methodologies and biological pathways relevant to the study of tubulysins. Further research into specific analogues like this compound will be crucial for the continued development of this promising class of anti-cancer compounds.

References

- 1. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic simplified tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Tubulysin IM-1: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulysins represent a class of highly potent cytotoxic peptides isolated from myxobacteria that have garnered significant interest in the field of oncology.[1] Among these, Tubulysin IM-1 stands out as a formidable inhibitor of tubulin polymerization, a critical process for cell division.[2] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols. By disrupting microtubule dynamics, this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[1] Its remarkable potency, even against multi-drug resistant (MDR) cancer cell lines, positions it as a promising payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][3] This document aims to serve as a comprehensive resource for researchers and drug development professionals working with this promising anti-cancer agent.

Mechanism of Action

This compound exerts its potent cytotoxic effects by directly interfering with microtubule dynamics, a fundamental component of the cellular cytoskeleton essential for mitosis. The primary mechanism of action involves the inhibition of tubulin polymerization.[1]

Key Mechanistic Steps:

-

Binding to Tubulin: this compound binds to the vinca domain on β-tubulin.[3] This binding is non-competitive with respect to colchicine but interferes with the binding of vinblastine.

-

Inhibition of Polymerization: By binding to tubulin, this compound prevents the assembly of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation is more efficient than that of established agents like vinblastine.

-

Induction of Depolymerization: In addition to inhibiting new microtubule formation, this compound can also actively depolymerize existing microtubules.

-

Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, leads to the arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases, ultimately leading to programmed cell death.[4]

The structural features of tubulysins, particularly the C11 acetate group, have been shown to be crucial for their potent cytotoxic activity.[5] Loss of this acetate group can lead to a significant decrease in tubulin binding affinity and a greater than 100-fold reduction in cell growth inhibition.[5]

Quantitative Biological Data

Table 1: Inhibition of Tubulin Polymerization by Tubulysin Analogues

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference Compound | IC50 (µM) |

| Tubulysin Analogue 25a | 2.1 ± 0.12 | Colchicine | 2.52 ± 0.23 |

| Tubulysin Analogue 16a | 2.4 | - | - |

| Tubulysin Analogue 45b | 1.9 | Combretastatin A-4 (CA-4) | 1.9 |

Data presented is for various tubulysin analogues as specific data for this compound was not available.[6]

Table 2: Cytotoxicity of Tubulysin Analogues against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 |

| Tubulysin A | HL-60 | Promyelocytic Leukemia | Nanomolar range |

| Tubulysin Analogue Tb32 | MES SA | Uterine Sarcoma | 12 pM |

| Tubulysin Analogue Tb32 | HEK 293T | Human Embryonic Kidney | 2 pM |

| Deacetylated Tubulysin M | 786-O | Renal Cell Carcinoma (MDR+) | >100-fold less active than Tubulysin M |

| Tubulysin ADC 5 | BJAB | B-cell Lymphoma | Potent (similar to MMAE ADC) |

| Tubulysin ADC 5 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Potent (similar to MMAE ADC) |

| Tubulysin ADC 5 | BJAB.Luc/Pgp | B-cell Lymphoma (Pgp-overexpressing) | Retained activity |

Data presented is for various tubulysin analogues as specific data for this compound was not available.[3][5][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin polymerization inhibitors like this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM final concentration)

-

Glycerol (for promoting polymerization)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate reader capable of measuring absorbance at 340 nm

Protocol:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add GTP to the reaction mixture to a final concentration of 1 mM.

-

Add varying concentrations of this compound or a vehicle control to the wells of a 96-well plate.

-

Add the tubulin/GTP mixture to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of this compound to determine the IC50 value (the concentration at which 50% of polymerization is inhibited).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with this compound or a vehicle control for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described above.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The potential effect of Tubulysin A on autophagy in a group of cancer cell lines - Journal of King Saud University - Science [jksus.org]

- 5. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Total Synthesis and Biological Evaluation of Natural and Designed Tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation of tubulysin A: a potential anticancer and antiangiogenic natural product - PMC [pmc.ncbi.nlm.nih.gov]

Tubulysin IM-1: A Potent Microtubule Inhibitor Overcoming Multidrug Resistance in Cancer

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Tubulysins, a class of natural tetrapeptides isolated from myxobacteria, have garnered considerable attention due to their exceptionally potent cytotoxic activity against a wide array of cancer cell lines, including those exhibiting MDR phenotypes.[1][2][3] This technical guide focuses on the activity of Tubulysin IM-1 and its analogues in MDR cancer cells, providing a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

While specific quantitative data for this compound is limited in publicly available literature, this guide will utilize data from closely related and well-characterized tubulysin analogues, such as Tubulysin M, to provide representative insights into the potent anti-MDR activity of this compound class.

Mechanism of Action in MDR Cancer Cells

Tubulysins exert their potent cytotoxic effects by interfering with microtubule dynamics.[2][4] Unlike some other microtubule-targeting agents, tubulysins are poor substrates for the P-gp efflux pump, a key contributor to multidrug resistance.[5][6] This allows them to accumulate in MDR cancer cells and execute their cytotoxic function.

The primary mechanism of action involves:

-

Inhibition of Tubulin Polymerization: Tubulysins bind to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[2][5] This disruption of microtubule formation is more potent than that of established agents like vinblastine.[4]

-

Induction of Microtubule Depolymerization: In addition to inhibiting polymerization, tubulysins actively induce the depolymerization of existing microtubules.[4]

-

Cell Cycle Arrest: The disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

The ability of tubulysins to evade P-gp-mediated efflux provides a significant advantage in treating resistant tumors.[5] While drugs like paclitaxel and doxorubicin are actively pumped out of MDR cells, tubulysins can maintain high intracellular concentrations, leading to potent cytotoxicity even in cells overexpressing P-gp.

Quantitative Data: Cytotoxic Activity in MDR Cancer Cells

The following tables summarize the in vitro cytotoxic activity (IC50 values) of tubulysin analogues in sensitive and multidrug-resistant (MDR) cancer cell lines. The data highlights the retained potency of tubulysins in cells overexpressing the P-gp transporter.

Table 1: Cytotoxicity of Tubulysin Analogues in Parental (Sensitive) and MDR (P-gp Overexpressing) Cancer Cell Lines

| Compound | Cell Line | MDR Status | IC50 (nM) | Reference |

| Tubulysin M | KB | MDR1- (Parental) | - | [3] |

| KB 8.5 | MDR1+ (Resistant) | - | [3] | |

| Tubulysin Analogue 11 | KB | MDR1- (Parental) | 0.13 | [1] |

| KB 8.5 | MDR1+ (Resistant) | 0.29 | [1] | |

| NH-tubulysin M | BJAB | Sensitive | 2.1 | [5] |

| BJAB.Luc/Pgp | P-gp Overexpressing | 23 | [5] | |

| Tubulysin M | BJAB | Sensitive | 0.12 | [5] |

| BJAB.Luc/Pgp | P-gp Overexpressing | 0.13 | [5] | |

| MMAE | BJAB | Sensitive | 0.42 | [5] |

| BJAB.Luc/Pgp | P-gp Overexpressing | >30 | [5] |

Note: Specific IC50 values for this compound were not available in the reviewed literature. Data for closely related analogues are presented.

Signaling Pathways in Tubulysin-Induced Apoptosis

Tubulysin-induced apoptosis in MDR cancer cells is a complex process involving the activation of multiple signaling cascades. Following mitotic arrest, stress signals are initiated, leading to the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key signaling molecules implicated include the JNK, p53, and Bcl-2 family proteins.[7][8][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound in MDR cancer cells.

Cell Viability Assay (MTT/Resazurin)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

MDR and parental cancer cell lines

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Resazurin Assay:

-

Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Measure fluorescence with an excitation of 530-560 nm and an emission of 590 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay (Western Blot)

This assay determines the effect of this compound on the polymerization state of tubulin within cancer cells.[11][12][13]

Materials:

-

MDR cancer cells

-

This compound

-

Hypotonic Lysis Buffer (1 mM MgCl2, 2 mM EGTA, 0.5% NP-40, 20 mM Tris-HCl pH 6.8, with protease inhibitors)

-

RIPA Buffer with DNase

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and Western blot reagents

-

Primary antibody: anti-α-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Treatment: Treat MDR cancer cells with various concentrations of this compound for 12-24 hours. Include a vehicle control.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in hypotonic lysis buffer on ice for 10 minutes.

-

-

Fractionation:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate the soluble (monomeric) and polymerized (pellet) tubulin fractions.

-

Collect the supernatant (soluble fraction).

-

Wash the pellet with hypotonic buffer and then resuspend in RIPA buffer with DNase to solubilize the polymerized tubulin.

-

-

Protein Quantification: Determine the protein concentration of both the soluble and polymerized fractions using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against α-tubulin.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

-

Data Analysis: Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[1][11][14]

Materials:

-

MDR cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat MDR cancer cells with this compound at its IC50 concentration for 24-48 hours. Include a vehicle control.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase Activity Assay (Fluorometric)

This assay measures the activity of key executioner caspases (caspase-3 and -7) to confirm the induction of apoptosis.[12][15]

Materials:

-

MDR cancer cells

-

This compound

-

Caspase-3/7 Activity Assay Kit (containing a fluorogenic caspase-3/7 substrate, e.g., Ac-DEVD-AMC)

-

Cell Lysis Buffer

-

Assay Buffer

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells using the provided lysis buffer and quantify the protein concentration.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well black plate.

-

Prepare a reaction mix containing the assay buffer and the fluorogenic caspase-3/7 substrate.

-

Add 50 µL of the reaction mix to each well.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

Data Analysis: Compare the fluorescence intensity of treated samples to the untreated control to determine the fold-increase in caspase-3/7 activity.

Conclusion

This compound and its analogues represent a highly promising class of microtubule inhibitors with potent activity against multidrug-resistant cancer cells. Their ability to evade efflux by P-glycoprotein allows them to overcome a common mechanism of chemotherapy resistance. The disruption of microtubule dynamics by tubulysins leads to mitotic arrest and subsequent induction of apoptosis through the activation of key signaling pathways. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against MDR cancer.

References

- 1. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Frontiers | The development and evaluation of a tublysine-based antibody-drug conjugate with enhanced tumor therapeutic efficacy [frontiersin.org]

- 4. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p53 mediates bcl-2 phosphorylation and apoptosis via activation of the Cdc42/JNK1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tubulin polymerization assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Intricate Assembly Line of Tubulysins: A Deep Dive into their Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Tubulysins, a class of potent cytotoxic tetrapeptides produced by myxobacteria, have garnered significant interest in the field of oncology due to their remarkable anti-tubulin activity and efficacy against multidrug-resistant cancer cell lines. The intricate molecular architecture of these compounds is assembled by a sophisticated enzymatic machinery, primarily a mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. Understanding the biosynthesis of tubulysins is paramount for harnessing their therapeutic potential through synthetic biology and bioengineering approaches to generate novel, more effective analogs. This technical guide provides an in-depth exploration of the tubulysin biosynthesis pathway, detailing the genetic blueprint, enzymatic players, and key chemical transformations.

The Tubulysin Biosynthetic Gene Cluster: A Genetic Roadmap

The genetic instructions for tubulysin biosynthesis are encoded within a dedicated gene cluster, often designated as the tub cluster. First identified in Angiococcus disciformis An d48 and later in Cystobacter sp. SBCb004, this cluster harbors the genes for the core enzymatic machinery.[1] The organization of the tub gene cluster reveals a fascinating modular arrangement, characteristic of NRPS and PKS systems.

The core tub gene cluster from Cystobacter sp. SBCb004 contains a set of key genes, including tubA, tubB, tubC, tubD, tubE, and tubF, which orchestrate the assembly of the tubulysin backbone.[1] These genes encode the large, multidomain NRPS and PKS enzymes that work in a coordinated fashion, akin to a molecular assembly line.

The Key Players: Precursor Molecules and Their Origins

The biosynthesis of the complex tubulysin structure begins with the recruitment of specific precursor molecules. The four primary building blocks that constitute the tubulysin scaffold are:

-

N-methyl-L-pipecolic acid (Mep): This non-proteinogenic amino acid is derived from L-lysine.

-

L-isoleucine (Ile): A standard proteinogenic amino acid.

-

Tubuvaline (Tuv): A unique and complex amino acid featuring a thiazole ring.

-

Tubuphenylalanine (Tup) or Tubutyrosine (Tut): These are unusual aromatic amino acids that form the C-terminal end of the molecule.

The biosynthesis of these precursors is a critical upstream part of the overall pathway, and their availability can be a rate-limiting step in tubulysin production.

The Assembly Line: A Step-by-Step Synthesis

The core of tubulysin biosynthesis is a multi-modular enzymatic complex that functions as an assembly line. Each module is responsible for the incorporation and modification of a specific building block. The process can be broadly divided into initiation, elongation, and termination/release stages.

A Proposed Biosynthetic Pathway for Tubulysin:

Figure 1. A simplified diagram of the proposed tubulysin biosynthesis pathway.

Initiation: Loading the First Building Block

The biosynthesis is initiated by the NRPS module encoded by the tubA gene. This module is responsible for recognizing and activating N-methyl-L-pipecolic acid (Mep). The adenylation (A) domain of TubA selects Mep and activates it as an aminoacyl-adenylate. This activated Mep is then transferred to the phosphopantetheinyl arm of the cognate thiolation (T) or peptidyl carrier protein (PCP) domain. An integrated N-methyltransferase (MT) domain is responsible for the methylation of the pipecolic acid precursor.

Elongation: Stepwise Chain Extension

-

Addition of Isoleucine: The second module, an NRPS encoded by tubB, incorporates L-isoleucine. The condensation (C) domain of this module catalyzes the formation of a peptide bond between the Mep attached to the TubA module and the newly recruited isoleucine on the TubB module.

-

Formation of Tubuvaline: The subsequent modules, a PKS system likely encoded by tubC and tubD, are responsible for the synthesis of the unique tubuvaline moiety. This involves the condensation of an extender unit, such as acetate or propionate, followed by a series of modifications including ketoreduction and dehydration, ultimately leading to the formation of the characteristic thiazole ring.

-

Incorporation of Tubuphenylalanine/Tubutyrosine: The final NRPS module, encoded by tubE and tubF, adds the C-terminal amino acid, either tubuphenylalanine or tubutyrosine.

Termination and Release: The Final Step

The completed tetrapeptide chain, still tethered to the NRPS/PKS complex, is released by the action of a thioesterase (TE) domain, often encoded by a separate gene such as tubG. This enzymatic cleavage releases the final tubulysin molecule.

Quantitative Insights into Tubulysin Production

While detailed kinetic data for each enzyme in the tubulysin pathway is not yet fully available in the public domain, studies on heterologous expression and culture conditions provide some quantitative insights into tubulysin production.

Table 1: Tubulysin Production in Different Host Systems and Conditions

| Producer Strain / Condition | Tubulysin A (mg/L) | Tubulysin B (mg/L) | Reference |

| Archangium gephyra KYC5002 (Non-disrupted cells) | 0.14 | 0.11 | [1] |

| Archangium gephyra KYC5002 (Disrupted cells) | 0.62 | 0.74 | [1] |

Note: This table presents example data and is not exhaustive. The yields can vary significantly based on the specific strain, culture medium, and fermentation conditions.

Key Experimental Protocols in Tubulysin Biosynthesis Research

The elucidation of the tubulysin biosynthesis pathway has been made possible through a combination of genetic and biochemical techniques. Below are outlines of key experimental protocols.

Heterologous Expression of the Tubulysin Gene Cluster

This technique is crucial for studying the function of the tub gene cluster in a more genetically tractable host and for producing tubulysin analogs.

Experimental Workflow for Heterologous Expression:

Figure 2. A general workflow for the heterologous expression of the tubulysin gene cluster.

A detailed protocol for the heterologous expression of the tubulysin gene cluster in Pseudomonas putida typically involves the following steps:

-

Genomic DNA Isolation: High-quality genomic DNA is isolated from the native tubulysin-producing myxobacterium.

-

Cosmid Library Construction: A cosmid library of the genomic DNA is created in E. coli.

-

Library Screening: The library is screened using probes designed from known tub gene sequences to identify cosmids containing parts of the gene cluster.

-

Red/ET Recombineering: The identified overlapping cosmids are assembled into a single construct containing the entire gene cluster using Red/ET recombineering in E. coli.

-

Cloning into an Expression Vector: The assembled gene cluster is then cloned into a suitable expression vector that can replicate in the chosen heterologous host.

-

Transformation of the Heterologous Host: The expression vector is introduced into a suitable host strain, such as Pseudomonas putida, via electroporation or conjugation.

-

Fermentation and Analysis: The transformed host is cultured under optimized conditions, and the culture broth and cell extracts are analyzed by LC-MS to detect the production of tubulysins.

Gene Inactivation Studies

Gene knockout or inactivation experiments are essential to confirm the function of individual genes within the tub cluster.

Logical Flow for Gene Inactivation:

Figure 3. A logical diagram illustrating the steps involved in gene inactivation studies.

A typical gene inactivation protocol involves:

-

Construction of a suicide vector: A vector that cannot replicate in the myxobacterial host is engineered to contain a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

-

Transformation: The suicide vector is introduced into the tubulysin-producing strain.

-

Selection for homologous recombination: Cells that have integrated the vector into their genome via homologous recombination are selected for by plating on media containing the corresponding antibiotic.

-

Verification: The correct gene replacement event is confirmed by PCR analysis and DNA sequencing.

-

Phenotypic analysis: The mutant strain is cultured, and the culture extracts are analyzed by LC-MS to confirm the abolishment of tubulysin production.

Future Perspectives and Conclusion

The elucidation of the tubulysin biosynthesis pathway has opened up exciting avenues for the production of these valuable compounds and for the generation of novel analogs with improved therapeutic properties. The heterologous expression of the tub gene cluster provides a powerful platform for pathway engineering, allowing for the targeted modification of the NRPS and PKS modules to incorporate different precursor molecules. Future research will likely focus on the detailed biochemical characterization of each enzyme in the pathway to gain a deeper understanding of their catalytic mechanisms and substrate specificities. This knowledge will be instrumental in guiding the rational design of new tubulysin derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately contributing to the development of next-generation anticancer therapeutics.

References

The Binding Site of Tubulysin IM-1 on β-Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding interaction between the potent microtubule inhibitor, Tubulysin IM-1, and its target, β-tubulin. Tubulysins are a class of natural tetrapeptides that exhibit powerful cytotoxic activity by disrupting microtubule dynamics, making them highly relevant in the development of antibody-drug conjugates (ADCs) for cancer therapy. This document details the specific binding site, summarizes available quantitative data for tubulysin analogues, outlines key experimental protocols for studying this interaction, and provides visual representations of experimental workflows and molecular interactions.

The Tubulysin Binding Site on β-Tubulin

This compound, like other members of the tubulysin family, binds to the vinca domain on the β-tubulin subunit of the αβ-tubulin heterodimer. This binding site is located at the interface between two tubulin dimers in a microtubule protofilament. By occupying this critical site, tubulysins interfere with the addition of new tubulin dimers to the growing end of the microtubule, leading to its depolymerization and ultimately arresting the cell cycle in the G2/M phase, which triggers apoptosis.[1][2]

X-ray crystallography studies of tubulysin analogues in complex with tubulin have provided detailed insights into the molecular interactions at the vinca domain.[3][4] These studies reveal that the tubulysin molecule wedges itself into a pocket on β-tubulin, preventing the conformational changes necessary for the incorporation of the tubulin dimer into the microtubule lattice. The binding is characterized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the vinca domain.

Quantitative Analysis of Tubulysin-Tubulin Binding

| Compound/Analogue | Assay Type | Cell Line/System | IC50 / Ki | Reference |

| Tubulysin A | Tubulin Polymerization Inhibition | Cell-free | Apparent Ki: 3 µM | [2] |

| Tubulysin M (analogue) | Cytotoxicity | 786-O (renal cell carcinoma) | IC50: >100-fold less potent than deacetylated form | [2] |

| Deacetylated Tubulysin M | Cytotoxicity | 786-O (renal cell carcinoma) | IC50: Potent | [2] |

| Tubulysin Analogue | Fluorescence Polarization | Cell-free | 33-fold higher affinity than DMTub 4 | [5] |

Note: The potency of tubulysin analogues is highly sensitive to structural modifications, particularly at the C11 position. For instance, the presence of an acetate group at C11 in tubulysin M is crucial for its high cytotoxic activity and tubulin binding affinity.[2]

Key Experimental Protocols

The characterization of the this compound binding site and its interaction with β-tubulin relies on a combination of structural biology, biophysical, and biochemical techniques.

X-ray Crystallography

This technique provides high-resolution structural information of the tubulysin-tubulin complex, revealing the precise binding orientation and the key amino acid residues involved in the interaction.

Methodology:

-

Protein Expression and Purification: Expression of recombinant αβ-tubulin in a suitable system (e.g., insect or mammalian cells) followed by purification using chromatography techniques.

-

Complex Formation: Incubation of purified tubulin with a molar excess of the tubulysin analogue to ensure saturation of the binding sites.

-

Crystallization: Screening of a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the tubulin-tubulysin complex.

-

Data Collection and Structure Determination: Exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data. The resulting electron density map is then used to build and refine the atomic model of the complex.[3]

Fluorescence Polarization (FP) Assay

FP assays are used to determine the binding affinity (Kd or Ki) of a ligand to its target protein in solution. The assay measures the change in the polarization of fluorescent light emitted by a labeled molecule upon binding to a larger partner.

Methodology:

-

Probe Selection: A fluorescently labeled ligand that binds to the same site as the test compound (e.g., a fluorescently tagged auristatin for the vinca domain) is used as a probe.

-

Assay Setup: A constant concentration of the fluorescent probe and purified tubulin are incubated together.

-

Competitive Binding: Increasing concentrations of the unlabeled competitor (this compound) are added to the mixture.

-

Measurement: The fluorescence polarization is measured at each competitor concentration. As the unlabeled competitor displaces the fluorescent probe from tubulin, the polarization of the emitted light decreases.

-

Data Analysis: The data is fitted to a competition binding curve to determine the IC50, from which the Ki can be calculated.[2][6]

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by an increase in turbidity (light scattering) or by using a fluorescent reporter.

Methodology:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Initiation: The tubulin solution is warmed to 37°C in the presence of GTP and a polymerization-inducing agent (e.g., glycerol) to initiate microtubule formation.

-

Inhibitor Addition: The test compound (this compound) is added at various concentrations to the reaction mixture.

-

Monitoring Polymerization:

-

Turbidity Measurement: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Fluorescence Measurement: A fluorescent reporter that binds specifically to polymerized tubulin (e.g., DAPI) is included in the reaction, and the increase in fluorescence is measured.[7]

-

-

Data Analysis: The rate and extent of polymerization in the presence of the inhibitor are compared to the control to determine the inhibitory concentration (IC50).

Visualizations

Experimental Workflow

Caption: Experimental workflow for characterizing the binding of this compound to β-tubulin.

Molecular Interaction at the Vinca Domain

Caption: Schematic of a tubulysin analogue's interactions within the vinca domain of β-tubulin.

References

- 1. researchgate.net [researchgate.net]

- 2. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody-Drug Conjugates, Insights into Structure-Activity Relationships, and Tubulysin-Tubulin Binding Derived from X-ray Crystallographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The X-ray structure of tubulysin analogue TGL in complex with tubulin and three possible routes for the development of next-generation tubulysin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tracerDB | FP [tracerdb.org]

- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to Tubulysin IM-1 ADC Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities.

Tubulysins are exceptionally potent antimitotic peptides that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3] Their high cytotoxicity makes them ideal candidates for ADC payloads.[4][5][6] Tubulysin IM-1 is a specific analogue used in the synthesis of ADCs. A critical challenge in developing tubulysin-based ADCs is the stability of the molecule, particularly the C11 acetate group, which is crucial for its cytotoxic activity but can be susceptible to hydrolysis.[6][7][8][9]

The success of a this compound ADC hinges on the strategic selection of the linker and the conjugation chemistry. These elements dictate the ADC's stability in circulation, its drug-to-antibody ratio (DAR), and the efficiency of payload release at the target site.[10][11] This document provides a detailed protocol for the conjugation of a this compound derivative to a monoclonal antibody via a site-specific cysteine-based approach using a cleavable dipeptide linker, a common and effective strategy in modern ADC development.[12][13]

Mechanism of Action of Tubulysin

Upon administration, the ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the cleavable linker is proteolytically cleaved, releasing the active Tubulysin payload.[14] The released tubulysin then binds to tubulin at the vinca alkaloid binding site, disrupting microtubule dynamics.[1][6] This potent inhibition of microtubule polymerization leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis and cell death.[1][15]

Caption: Mechanism of action of a this compound ADC.

Experimental Protocols

This section details a representative protocol for conjugating a maleimide-functionalized this compound-linker complex to an antibody with engineered cysteine residues for site-specific conjugation.

Materials and Reagents

-

Antibody: IgG1 with engineered cysteine residues (e.g., S239C) at a concentration of 5-25 mg/mL.[12]

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution, 0.5 M, pH 7.0.[16]

-

Reoxidation Agent: Dehydroascorbic acid (DHA) solution.[12]

-

Linker-Payload: Maleimide-functionalized this compound with a cleavable linker (e.g., Val-Ala or Val-Cit), dissolved in Dimethyl sulfoxide (DMSO).[11]

-

Quenching Agent: N-acetylcysteine.

-

Purification Systems:

-

Analytical Instruments:

-

UV-Vis Spectrophotometer.

-

HIC-HPLC system.

-

Mass Spectrometer (ESI-Q-TOF).[21]

-

Step-by-Step Conjugation Workflow

The overall workflow involves antibody preparation, conjugation, and purification.

References

- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]

- 2. Tubulysin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Improving Antibody‐Tubulysin Conjugates through Linker Chemistry and Site‐Specific Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of Tubulysin Antibody–Drug Conjugates: A Case Study in Addressing ADC Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tubulysin IM-1 Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulysin IM-1 is a potent cytotoxic agent and a member of the tubulysin family of natural products.[1][2] It functions as a microtubule/tubulin inhibitor, making it a valuable payload for antibody-drug conjugates (ADCs) in cancer research and development.[3] Due to its high cytotoxicity, strict adherence to handling and storage guidelines is imperative to ensure personnel safety and maintain the integrity of the compound. These application notes provide detailed protocols for the safe handling, storage, and reconstitution of this compound powder.

Safety Precautions and Handling

This compound is a highly potent cytotoxic compound and should be handled with extreme caution in a designated laboratory area.

2.1. Personal Protective Equipment (PPE)

All personnel handling this compound powder must wear the following PPE:

-

Gloves: Two pairs of nitrile gloves are recommended.[4]

-

Lab Coat: A dedicated, disposable lab coat.

-

Eye Protection: Safety goggles or a face shield.

-

Respiratory Protection: A fit-tested N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood.

2.2. Designated Handling Area

-

All work with this compound powder and its solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of the powder or aerosols.[5]

-

The work area should be clearly marked as a "Cytotoxic Agent Handling Area."

-

All surfaces within the designated area should be decontaminated after use.

2.3. Spill and Waste Management

-

In case of a spill, the area should be immediately evacuated and secured.

-

Spills should be cleaned up by trained personnel wearing appropriate PPE.

-

All waste generated from handling this compound, including used PPE and contaminated labware, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.[5]

Storage and Stability

Proper storage of this compound is crucial for maintaining its stability and efficacy.

3.1. Powder Storage

| Condition | Temperature | Duration |

| Long-term | -20°C | 2 years |

3.2. Solution Storage

Once reconstituted in a solvent such as DMSO, the stability of the solution is dependent on the storage temperature.

| Solvent | Temperature | Duration |

| DMSO | 4°C | 2 weeks[1] |

| DMSO | -80°C | 6 months[1] |

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials before freezing.

Reconstitution Protocol

This protocol provides a general guideline for reconstituting this compound powder. The final concentration of the stock solution may need to be adjusted based on specific experimental requirements.

4.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, single-use vials

-

Calibrated micropipettes

-

Vortex mixer

-

Microcentrifuge

4.2. Procedure

-

Preparation: Before opening the vial, bring the this compound powder to room temperature in a desiccator to prevent condensation.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the powder is at the bottom.

-

Solvent Addition: In a chemical fume hood, carefully add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Aliquoting: Aliquot the stock solution into sterile, single-use vials.

-

Storage: Store the aliquots at -80°C for long-term storage. For short-term use, store at 4°C.

Experimental Workflows and Signaling Pathways

5.1. General Experimental Workflow

The following diagram outlines a typical workflow for handling and using this compound in a research setting.

5.2. Mechanism of Action: Microtubule Disruption and Apoptosis

This compound exerts its cytotoxic effects by potently inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

References

Recommended solvents for dissolving Tubulysin IM-1 for in vitro assays

For Researchers, Scientists, and Drug Development Professionals

Introduction